molecular formula C16H16ClN3O4 B14934548 4-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid

4-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid

Cat. No.: B14934548
M. Wt: 349.77 g/mol
InChI Key: VRUWGDUUGRCDEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid is a complex organic compound characterized by its unique structure, which includes a pyridazinone ring substituted with a 2-chlorophenyl group and an acetylamino butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzoyl chloride with 6-oxopyridazin-1(6H)-yl acetic acid, followed by the introduction of the butanoic acid moiety through an amide bond formation. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with amines or thiols.

Scientific Research Applications

4-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid is unique due to its specific combination of a pyridazinone ring and a chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H16ClN3O4

Molecular Weight

349.77 g/mol

IUPAC Name

4-[[2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]butanoic acid

InChI

InChI=1S/C16H16ClN3O4/c17-12-5-2-1-4-11(12)13-7-8-15(22)20(19-13)10-14(21)18-9-3-6-16(23)24/h1-2,4-5,7-8H,3,6,9-10H2,(H,18,21)(H,23,24)

InChI Key

VRUWGDUUGRCDEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCCC(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.